molecular formula C13H15N3O6 B2466373 Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate CAS No. 13631-92-0

Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate

Cat. No.: B2466373
CAS No.: 13631-92-0
M. Wt: 309.278
InChI Key: AXKOQCFOAAOZIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate typically involves the reaction of diethyl malonate with 2-nitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives .

Scientific Research Applications

Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can also form stable complexes with metal ions, which can further influence its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(2-(3-nitrophenyl)hydrazono)malonate
  • Diethyl 2-(2-(4-nitrophenyl)hydrazono)malonate

Uniqueness

Diethyl 2-(2-(2-nitrophenyl)hydrazono)malonate is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

diethyl 2-[(2-nitrophenyl)hydrazinylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6/c1-3-21-12(17)11(13(18)22-4-2)15-14-9-7-5-6-8-10(9)16(19)20/h5-8,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKOQCFOAAOZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13631-92-0
Record name 13631-92-0
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